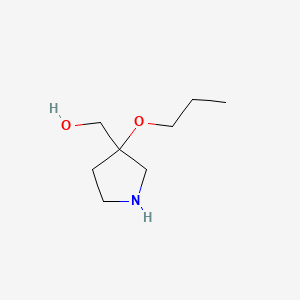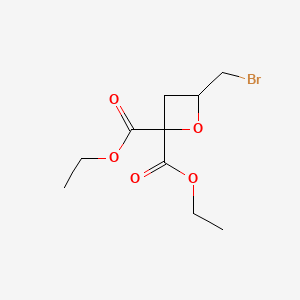
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique oxetane ring structure, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Analyse Des Réactions Chimiques
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and time are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The oxetane ring structure is known to influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and processes .
Comparaison Avec Des Composés Similaires
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate can be compared with other similar compounds, such as:
2,2-Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
Other Oxetane Derivatives: Various oxetane derivatives with different substituents and functional groups, each with unique properties and applications.
Propriétés
Formule moléculaire |
C10H15BrO5 |
|---|---|
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate |
InChI |
InChI=1S/C10H15BrO5/c1-3-14-8(12)10(9(13)15-4-2)5-7(6-11)16-10/h7H,3-6H2,1-2H3 |
Clé InChI |
XANIWKFLHWXJNA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(O1)CBr)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


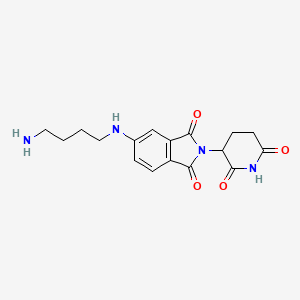
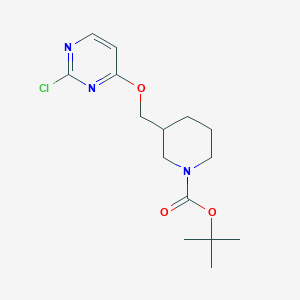
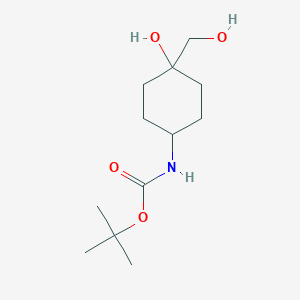
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
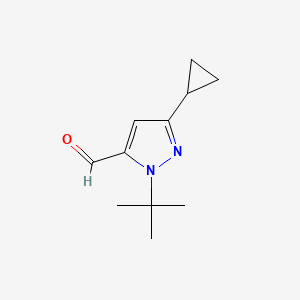
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
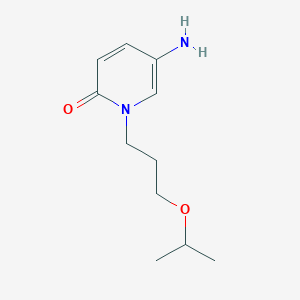
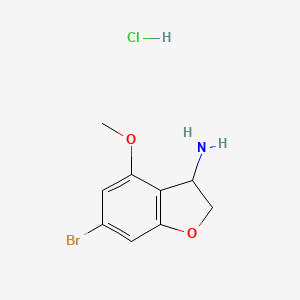
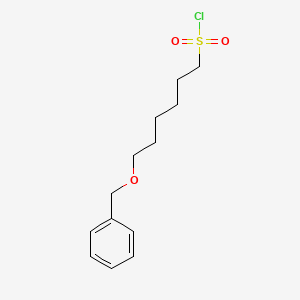
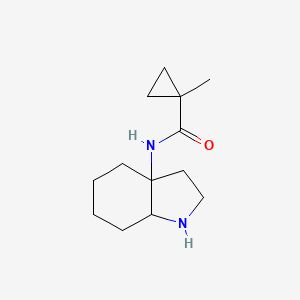
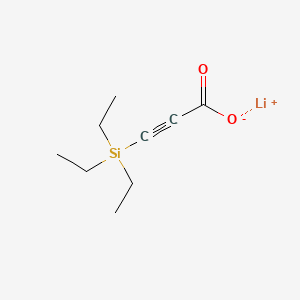
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13491864.png)
